Cas no 16055-12-2 (1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)-)

1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)- structure
16055-12-2 structure
Product Name:1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)-
CAS No:16055-12-2
MF:C9H13NO2
MW:167.205022573471
CID:148489
PubChem ID:441444
Update Time:2025-04-19

1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)-
    • (2S)-2-amino-3-cyclohexa-1,4-dien-1-ylpropanoic acid
    • 2,5-dihydrophenylalanine
    • (S)-alpha-Amino-1,4-cyclohexadiene-1-propanoic acid
    • 1,4-Cyclohexadiene-1-propanoic acid, alpha-amino-, (S)- (9CI)
    • 1,4-Cyclohexadiene-1-propionic acid, alpha-amino-, L- (8CI)
    • 3-cyclohexa-1,4-dien-1-yl-
    • 3-cyclohexa-1,4-dien-1-ylalanine
    • 3-cyclohexa-2,5-dien-1-ylalanine
    • Alanine, 3-(2,5-cyclohexadienyl)-, L-
    • Antibiotic U 51738
    • Dihydrophenylalanine
    • L-2,5-Dihydrophenylalanine
    • L-3-(2,5-Cyclohexadienyl)alanine
    • 2,5-dihydro-L-phenylalanine
    • (2S)-2-amino-3-(cyclohexa-1,4-dien-1-yl)propanoic acid
    • 3-(1,4-cyclohexadienyl)-L-alanine
    • 2,5-dihydrophenyl-L-alanine
    • 1,4-Cyclohexadiene-1-propionic acid, alpha-amino-, L-
    • C08273
    • 3-(cyclohexa-1,4-dien-1-yl)-L-alanine
    • Q27103413
    • FSZMHEMPLAVBQZ-QMMMGPOBSA-N
    • 16055-12-2
    • DTXSID001235696
    • SCHEMBL3917899
    • (alphaS)-alpha-Amino-1,4-cyclohexadiene-1-propanoic acid
    • CHEBI:27940
    • CHEMBL3251934
    • Alanine, L-1,4-cyclohexadiene-1-
    • DL-2,5-Dihydrophenylalanine
    • Inchi: 1S/C9H13NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-2,5,8H,3-4,6,10H2,(H,11,12)/t8-/m0/s1
    • InChI Key: FSZMHEMPLAVBQZ-QMMMGPOBSA-N
    • SMILES: OC([C@H](CC1=CCC=CC1)N)=O

Computed Properties

  • Exact Mass: 167.09469
  • Monoisotopic Mass: 167.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.146
  • Boiling Point: 315.9°Cat760mmHg
  • Flash Point: 144.9°C
  • Refractive Index: 1.551
  • PSA: 63.32
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD